molecular formula C11H10F3N3O2 B13036871 Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B13036871
M. Wt: 273.21 g/mol
InChI Key: OOLSFBGQVXSLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with ethyl 2-bromo-2-(trifluoromethyl)acetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl imidazo[1,2-A]pyridine-2-carboxylate
  • Ethyl 5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Uniqueness

Ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C11H10F3N3O2

Molecular Weight

273.21 g/mol

IUPAC Name

ethyl 3-amino-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)8-9(15)17-6(11(12,13)14)4-3-5-7(17)16-8/h3-5H,2,15H2,1H3

InChI Key

OOLSFBGQVXSLNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.